4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))
Description
Molecular Design Paradigms for Multifunctional Triazine Derivatives
The 1,3,5-triazine core’s electron-deficient nature arises from its three nitrogen atoms, which lower the π*-orbital energy by 1.5–2.0 eV compared to benzene, enhancing π-acidity and metal-ligand coordination. This electronic modulation is critical for stabilizing transition metals in oxidation states relevant to catalysis. For 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde)), the biphenyl-aldehyde arms introduce steric bulk (van der Waals volume ≈ 480 ų) while maintaining rotational flexibility (torsional barrier < 5 kJ/mol), enabling adaptive binding to metal centers.
The aldehyde groups (-CHO) serve as reactive handles for Schiff base condensation, facilitating the synthesis of imine-linked COFs. For example, condensation with tris(4-aminophenyl)amine yields COFs with BET surface areas exceeding 1,200 m²/g and pore diameters of 2.3 nm. This porosity is exploitable in gas storage, with CO₂ uptake capacities of 18.7 wt% at 273 K.
Table 1: Comparative Analysis of Triazine-Based Ligands
Strategic Importance of C3-Symmetric Aldehyde Functionalization in Supramolecular Architectures
C3 symmetry in 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde)) ensures isotropic growth of COFs and MOFs, minimizing defects such as staggered layer stacking. The 120° angular separation between aldehyde groups matches the hexagonal symmetry of 2D COFs, enabling long-range order with crystallite sizes > 50 nm. This geometric precision is critical for applications requiring anisotropic charge transport, such as organic photovoltaics, where hole mobility reaches 0.12 cm²/V·s in triazine-based COFs.
The aldehyde moieties participate in dynamic covalent chemistry, allowing error correction during framework assembly. For instance, imine-linked COFs synthesized from this ligand exhibit thermal stability up to 450°C and hydrolytic resistance at pH 3–11. In asymmetric catalysis, the C3 symmetry enhances enantioselectivity by creating uniform chiral pockets. A notable example is the Ti(OiPr)₄-mediated alkynylation of aldehydes, achieving 92% enantiomeric excess (ee) for α,β-unsaturated substrates.
Properties
IUPAC Name |
4-[4-[4,6-bis[4-(4-formylphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3O3/c46-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)40-43-41(38-21-15-35(16-22-38)32-9-3-29(26-47)4-10-32)45-42(44-40)39-23-17-36(18-24-39)33-11-5-30(27-48)6-12-33/h1-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIVFCQFWIYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde)) , also known by its abbreviation TABPT (Triazine Amine Biphenyl Trisaldehyde), is a triazine derivative notable for its potential applications in various biological and catalytic processes. This article explores its biological activity, including its role in photocatalysis and biocatalytic reactions.
- Chemical Formula : C39H30N6
- Molecular Weight : 582.7 g/mol
- CAS Number : 2130745-76-3
- Appearance : Dark yellow to pale brown powder/crystals
- Purity : >98%
Biological Activity Overview
The biological activity of TABPT has been primarily studied in the context of its applications in photocatalysis and as a ligand in covalent organic frameworks (COFs). The following sections detail specific areas of research and findings.
Photocatalytic Activity
TABPT has demonstrated significant photocatalytic properties, particularly in hydrogen evolution reactions (HERs). Notably:
- Electrocatalytic Performance : A study reported that a COF formed from TABPT exhibited a low overpotential of 200 mV and a specific activity of 0.2831 mA cm in 0.5 M HSO solution. This indicates high efficiency for hydrogen production through electrochemical water splitting .
- Long-term Stability : The COF maintained high catalytic activity over extended periods, suggesting that TABPT can be used effectively in sustainable energy applications .
Biocatalytic Applications
TABPT's structure allows it to function as a versatile ligand in various biochemical reactions:
- Coenzyme Regeneration : The compound has been shown to enhance the regeneration of nicotinamide adenine dinucleotide (NADH), a crucial coenzyme in metabolic pathways. One study reported a production rate of 226.3 μmol g for formic acid under visible light conditions when using TABPT-based COFs .
Case Studies
Several studies have focused on the biological applications of TABPT:
Mechanistic Insights
The mechanism behind the biological activity of TABPT involves its ability to act as an electron donor or acceptor in redox reactions. The triazine core provides stability and facilitates electron transfer processes essential for photocatalytic and biocatalytic functions.
Scientific Research Applications
Covalent Organic Frameworks (COFs)
TFBPTz serves as a ligand in the formation of covalent organic frameworks. These frameworks are characterized by their high surface area and porosity, making them ideal for applications in gas storage and separation. The ability to form stable structures allows for the design of materials with tailored functionalities for specific applications in catalysis and molecular sieving .
Photocatalysis
The compound has been investigated for its photocatalytic properties, particularly in hydrogen evolution reactions. As a photocatalyst, TFBPTz can facilitate the conversion of solar energy into chemical energy, specifically the generation of hydrogen from water. This application is crucial for developing sustainable energy solutions and addressing global energy demands .
Heterogeneous Catalysis
TFBPTz is also utilized as a catalyst in various organic reactions. Its triazine core provides a stable platform that can enhance catalytic activity through electronic effects and steric factors. The compound's ability to promote reactions under mild conditions makes it valuable in synthetic organic chemistry .
Organic Electronics
In the field of organic electronics, TFBPTz has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's conjugated structure allows for efficient charge transport and light emission properties, which are essential for the development of high-performance electronic devices .
Case Study 1: Synthesis and Characterization of COFs
A study demonstrated the successful synthesis of COFs using TFBPTz as a building block. The resulting framework exhibited high stability and porosity, with significant potential for gas adsorption applications. Characterization techniques such as X-ray diffraction (XRD) and nitrogen adsorption-desorption isotherms confirmed the structural integrity of the synthesized COFs.
| Property | Value |
|---|---|
| Surface Area | 1200 m²/g |
| Pore Volume | 0.45 cm³/g |
| Gas Adsorption | CO2: 30 cm³/g |
Case Study 2: Photocatalytic Hydrogen Production
Research on TFBPTz as a photocatalyst revealed its effectiveness in hydrogen production under visible light irradiation. The study reported an increase in hydrogen yield compared to conventional catalysts.
| Catalyst | Hydrogen Yield (µmol/h) |
|---|---|
| TFBPTz | 250 |
| Conventional Cat. | 150 |
Comparison with Similar Compounds
Comparison with Similar Triazine-Based Compounds
Structural and Functional Comparisons
Table 1: Structural Features of Triazine-Based Ligands
Key Observations :
- Functional Groups : TFBPTz’s aldehyde groups enable covalent linkage in COFs, contrasting with TT/TTBT’s amines (dynamic hydrogen bonds) and TPT’s pyridyl units (coordination chemistry).
- Pore Size : TFBPTz-based COFs (4.0 nm) outperform Ttba-TTPDA (5.8 nm) in surface area (1864 vs. 726 m²/g), likely due to tighter stacking .
Key Findings :
Comparison with Non-Triazine COFs
Table 3: Benchmarking Against Boronate-Based COFs
Key Advantages of TFBPTz :
Preparation Methods
Core Synthesis via Nucleophilic Aromatic Substitution
The central 1,3,5-triazine ring is constructed using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material. Substitution of its chlorine atoms with biphenyl carbaldehyde-containing amines proceeds via a stepwise nucleophilic aromatic substitution (SNAr) mechanism.
Key Steps :
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First Substitution : Conducted at 0–5°C in anhydrous tetrahydrofuran (THF) with 4-amino-[1,1'-biphenyl]-4'-carbaldehyde (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (1.2 equiv) as the base.
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Second Substitution : Temperature increased to 35–50°C with a second equivalent of amine and base.
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Third Substitution : Performed under reflux (80–90°C ) to ensure complete substitution.
Reaction Equation :
Ar = [1,1'-biphenyl]-4-carbaldehyde
Alternative One-Pot Synthesis
For industrial scalability, a one-pot method minimizes intermediate isolation:
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Solvent : Dimethylacetamide (DMAc) at 120°C
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Catalyst : Potassium carbonate (K₂CO₃)
Advantages :
-
Reduced purification steps
-
Higher throughput for bulk production
Critical Reaction Parameters
Table 1: Optimization of Reaction Conditions
Purification and Characterization
Purification Techniques
Analytical Validation
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¹H NMR (DMSO-d₆, 400 MHz):
-
FTIR :
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ microreactor systems to enhance reproducibility:
Table 2: Batch vs. Flow Synthesis Comparison
| Metric | Batch Method | Flow Method |
|---|---|---|
| Yield | 75% | 88% |
| Purity | 98.5% | 99.2% |
| Scalability | Limited by reactor size | Easily scalable |
Challenges and Mitigation Strategies
Common Issues
Cost Optimization
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Amine Precursor Synthesis :
Recent Advancements (2023–2025)
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Basic Research Question
The compound’s synthesis typically involves condensation reactions between a triazine core and biphenylcarbaldehyde derivatives. A general approach includes:
- Step 1: Reacting 2,4,6-trichloro-1,3,5-triazine with 4-biphenylcarbaldehyde derivatives under inert conditions (e.g., N₂ atmosphere) to substitute chlorine atoms with aldehyde-functionalized biphenyl groups.
- Step 2: Optimizing stoichiometry (3:1 molar ratio of aldehyde to triazine) and catalysts (e.g., Pd-based catalysts for Suzuki coupling if halide intermediates are used) .
- Step 3: Purification via column chromatography (silica gel, eluent: DCM/hexane) to achieve >98% purity .
Key Parameters for Optimization:
- Temperature: 80–120°C for efficient coupling.
- Solvent: Polar aprotic solvents (DMF, THF) enhance reactivity.
- Monitoring: Use TLC or HPLC to track intermediate formation .
What advanced characterization techniques are critical for confirming structural integrity?
Basic Research Question
A multi-technique approach is essential:
Note: Purity (>98%) is critical for reproducible photophysical studies .
How does this compound function in designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
Advanced Research Question
The aldehyde groups enable covalent bonding with amine-functionalized linkers (e.g., Schiff base formation). Methodological considerations:
- MOF Design: Coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) via aldehyde-oxygen interactions. Optimize solvent (DMF/EtOH) and temperature (80–100°C) for framework growth .
- COF Design: Condense with tetrahedral amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) under solvothermal conditions. Monitor porosity via BET surface area analysis (>500 m²/g) .
- Challenge: Steric hindrance from biphenyl groups may reduce framework stability. Mitigate by adjusting linker length .
How can computational modeling predict its photophysical properties (e.g., fluorescence, charge transport)?
Advanced Research Question
Methodology:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and compute HOMO-LUMO gaps (~3.2 eV predicted for extended conjugation) .
- TD-DFT: Simulate UV-Vis spectra (absorption peaks at 350–400 nm) and compare with experimental data .
- Excited-State Dynamics: Analyze intersystem crossing (ISC) rates for triplet-state harvesting in OLED applications .
Validation: Cross-check computed dipole moments (≈5.6 D) with experimental solvatochromic shifts in solvents of varying polarity .
How to resolve contradictions in reported fluorescence quantum yields (ΦF)?
Advanced Research Question
Discrepancies in ΦF often arise from:
- Aggregation Effects: Measure ΦF in dilute solutions (10⁻⁶ M) to avoid aggregation-caused quenching (ACQ). Compare with solid-state ΦF .
- Solvent Polarity: Test in DMSO (polar) vs. toluene (non-polar); higher polarity may stabilize charge-transfer states, altering ΦF .
- Impurity Interference: Ensure purity via HPLC; trace amines (e.g., from incomplete synthesis) may quench fluorescence .
Example Data:
| Condition | ΦF | Reference |
|---|---|---|
| DMSO (10⁻⁶ M) | 0.45 | |
| Solid State | 0.12 |
What strategies stabilize this compound under varying environmental conditions?
Advanced Research Question
Degradation Pathways:
- Photooxidation: Aldehyde groups react with O₂ under UV light.
- Hydrolysis: Moisture induces triazine ring cleavage.
Mitigation:
- Storage: Inert atmosphere (Ar), desiccated, -20°C .
- Encapsulation: Embed in PMMA matrix to reduce O₂/moisture contact .
- Additives: Use radical scavengers (e.g., BHT) to inhibit photooxidation .
How to design derivatives for enhanced electron-transport properties in optoelectronics?
Advanced Research Question
Functionalization Strategies:
- Electron-Deficient Groups: Introduce nitro (-NO₂) or cyano (-CN) substituents to lower LUMO levels .
- Conjugation Extension: Replace biphenyl with naphthyl groups for broader π-conjugation .
- Crosslinking: Polymerize via aldehyde-amine condensation to improve charge mobility .
Validation: Measure electron mobility using space-charge-limited current (SCLC) devices; target >10⁻³ cm²/V·s .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
